Cas no 2104-03-2 (2-Hydroxy-4-(4-methoxyphenyl)thiazole)
2-Hydroxy-4-(4-methoxyphenyl)thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Thiazolone,4-(4-methoxyphenyl)-
- 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one
- 4-(4-METHOXYPHENYL)THIAZOL-2-OL
- 4-(4-methoxyphenyl)-2-oxo-thiazole
- 4-(4-Methoxy-phenyl)-3H-thiazol-2-on
- 4-(4-methoxy-phenyl)-3H-thiazol-2-one
- 4-(4-Methoxy-phenyl)-thiazol-2-ol
- ACT08014
- AG-E-54388
- CTK4E5726
- GL-0586
- 4-(4-methoxyphenyl)-3H-1, 3-thiazol-2-one
- 4-(4-Methoxyphenyl)thiazol-2(3H)-one
- 2104-03-2
- 4-(4-METHOXYPHENYL)-3H-1,3-THIAZOL-2-ONE
- SCHEMBL16414609
- MFCD07371417
- 4-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
- AKOS005257111
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
- AKOS009429564
- A912331
- Dehydroepiandrosteroneacetate
- MFCD11632159
- DTXSID50508682
- 2-Hydroxy-4-(4-methoxyphenyl)thiazole
-
- MDL: MFCD11632159
- Inchi: 1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)
- InChI Key: VRGOXHGWPUMECB-UHFFFAOYSA-N
- SMILES: S1C(NC(=C1)C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 207.03547
- Monoisotopic Mass: 207.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 38.33
2-Hydroxy-4-(4-methoxyphenyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB418557-1 g |
4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one |
2104-03-2 | 1g |
€263.00 | 2022-03-02 | ||
| Apollo Scientific | OR110297-250mg |
4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one |
2104-03-2 | 250mg |
£95.00 | 2025-02-19 | ||
| Apollo Scientific | OR110297-1g |
4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one |
2104-03-2 | 1g |
£207.00 | 2025-02-19 | ||
| TRC | H250725-500mg |
2-Hydroxy-4-(4-methoxyphenyl)thiazole |
2104-03-2 | 500mg |
$ 310.00 | 2022-06-04 | ||
| TRC | H250725-1000mg |
2-Hydroxy-4-(4-methoxyphenyl)thiazole |
2104-03-2 | 1g |
$ 515.00 | 2022-06-04 | ||
| TRC | H250725-2000mg |
2-Hydroxy-4-(4-methoxyphenyl)thiazole |
2104-03-2 | 2g |
$ 825.00 | 2022-06-04 | ||
| Chemenu | CM514599-250mg |
4-(4-Methoxyphenyl)thiazol-2(3H)-one |
2104-03-2 | 95% | 250mg |
$152 | 2023-01-04 | |
| Chemenu | CM514599-1g |
4-(4-Methoxyphenyl)thiazol-2(3H)-one |
2104-03-2 | 95% | 1g |
$329 | 2023-01-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168530-250mg |
4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-OL |
2104-03-2 | 250mg |
¥290.00 | 2021-05-21 | ||
| abcr | AB418557-1g |
4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one; . |
2104-03-2 | 1g |
€262.50 | 2024-04-18 |
2-Hydroxy-4-(4-methoxyphenyl)thiazole Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Hydroxy-4-(4-methoxyphenyl)thiazole
2-Hydroxy-4-(4-methoxyphenyl)thiazole (CAS No. 2104-03-2): An Overview of a Promising Compound in Medicinal Chemistry
2-Hydroxy-4-(4-methoxyphenyl)thiazole (CAS No. 2104-03-2), also known as HMPT, is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This thiazole derivative is characterized by its hydroxy and methoxy substituents, which contribute to its chemical stability and biological activity.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. The presence of the hydroxy group at the 2-position and the methoxyphenyl substituent at the 4-position imparts specific pharmacological properties to HMPT. These features make it an attractive candidate for various drug discovery programs.
Recent studies have highlighted the potential of 2-Hydroxy-4-(4-methoxyphenyl)thiazole in several therapeutic areas. One notable application is its use as an antioxidant. The hydroxy group can act as a hydrogen donor, scavenging free radicals and protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.
In addition to its antioxidant properties, HMPT has shown promise as an anti-inflammatory agent. Inflammatory responses are often associated with the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Studies have demonstrated that HMPT can inhibit the production of these inflammatory mediators, thereby reducing inflammation and associated tissue damage.
The potential of 2-Hydroxy-4-(4-methoxyphenyl)thiazole as an antimicrobial agent has also been explored. Thiazole derivatives are known for their broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The specific structure of HMPT, with its hydroxy and methoxy substituents, may enhance its ability to disrupt microbial cell membranes and inhibit microbial growth.
Furthermore, HMPT has been investigated for its potential in cancer therapy. Thiazole compounds have been shown to exhibit antiproliferative effects on various cancer cell lines. The hydroxy group can facilitate interactions with cellular targets, such as enzymes involved in cell cycle regulation and apoptosis. This makes HMPT a promising lead compound for the development of novel anticancer drugs.
In terms of pharmacokinetics, 2-Hydroxy-4-(4-methoxyphenyl)thiazole exhibits favorable properties such as good solubility and permeability. These characteristics are crucial for ensuring adequate bioavailability and therapeutic efficacy when administered orally or parenterally. Additionally, the compound's stability under physiological conditions enhances its potential for clinical applications.
The synthesis of HMPT involves well-established chemical reactions, making it accessible for large-scale production. Common synthetic routes include the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde followed by cyclization to form the thiazole ring. The ease of synthesis and availability of starting materials contribute to the compound's attractiveness for pharmaceutical research.
Despite its promising properties, further research is needed to fully elucidate the mechanisms of action and optimize the therapeutic potential of 2-Hydroxy-4-(4-methoxyphenyl)thiazole. Preclinical studies are ongoing to evaluate its safety profile and efficacy in various disease models. Clinical trials will be essential to validate these findings and determine the compound's suitability for human use.
In conclusion, 2-Hydroxy-4-(4-methoxyphenyl)thiazole (CAS No. 2104-03-2) represents a promising compound with diverse biological activities and therapeutic applications. Its unique structural features, combined with favorable pharmacokinetic properties, make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
2104-03-2 (2-Hydroxy-4-(4-methoxyphenyl)thiazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)